3-Amino-3-propylpyrrolidin-2-one (CAS 2580202-43-1): A Technical Guide to sp³-Rich Scaffold Integration in Drug Discovery
3-Amino-3-propylpyrrolidin-2-one (CAS 2580202-43-1): A Technical Guide to sp³-Rich Scaffold Integration in Drug Discovery
Executive Summary
The transition from planar, sp²-hybridized molecules to topologically complex, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp³ carbons (Fsp³) correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity, a concept widely recognized as [1].
3-Amino-3-propylpyrrolidin-2-one (CAS 2580202-43-1) is a highly versatile, conformationally restricted building block. Structurally, it is an α,α-disubstituted amino acid derivative embedded within a rigid pyrrolidinone ring. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for researchers developing novel peptidomimetics and small-molecule libraries.
Physicochemical Profiling & Structural Rationale
The utility of 3-amino-3-propylpyrrolidin-2-one stems from its unique combination of hydrogen-bonding capacity and steric bulk. The pyrrolidin-2-one core acts as a robust hydrogen bond acceptor and donor system, while the propyl group provides a lipophilic vector for binding pocket occupation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the scaffold, derived from predictive models and structural analysis [2]:
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 2580202-43-1 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₇H₁₄N₂O | Small molecular weight allows for extensive functionalization. |
| Molecular Weight | 142.20 g/mol | High ligand efficiency (LE) potential in fragment-based discovery. |
| Predicted XLogP | ~ -0.1 | Highly hydrophilic; improves aqueous solubility of lipophilic leads. |
| Topological Polar Surface Area | 55.12 Ų | Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 2 (Amine, Lactam) | Facilitates strong directional interactions with target kinases/proteases. |
| Hydrogen Bond Acceptors (HBA) | 2 (Carbonyl, Amine) | Engages in critical target-site anchoring. |
Conformational Restriction and Causality
The incorporation of an α-alkyl substituent (the propyl group) onto the pyrrolidinone ring creates a quaternary stereocenter. This is not merely a structural feature; it is a deliberate design choice to restrict the Ramachandran dihedral angles (φ, ψ). As demonstrated in foundational studies on [3], this steric bulk strongly induces specific secondary structures—such as 3₁₀-helices or extended C5-conformations—when incorporated into peptide backbones. This rigidity reduces the entropic penalty upon target binding, thereby increasing target affinity and drastically improving proteolytic stability.
Synthetic Utility & Mechanistic Workflows
Integrating 3-amino-3-propylpyrrolidin-2-one into a discovery pipeline requires navigating the steric hindrance of its primary amine. The α-quaternary center shields the amine, rendering standard coupling reagents (e.g., EDC/NHS) kinetically sluggish, which can lead to side reactions such as hydrolysis or epimerization of the incoming carboxylic acid.
To overcome this, highly reactive uronium/aminium salts based on HOAt, such as HATU , are required. The causality behind this choice is rooted in the neighboring group effect: the pyridine nitrogen of the HOAt leaving group acts as an intramolecular general base, accelerating the nucleophilic attack of the hindered amine onto the active ester[4].
Workflow for integrating 3-amino-3-propylpyrrolidin-2-one into a hit-to-lead optimization cycle.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific temperature controls, scavenger resins, and in-process analytical monitoring, these methodologies ensure high fidelity and reproducibility when working with this hindered scaffold.
Protocol 1: HATU-Mediated Amide Bond Formation
Objective: To couple a generic carboxylic acid to the sterically hindered primary amine of 3-amino-3-propylpyrrolidin-2-one.
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Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Causality: Cooling prevents premature degradation of the active ester and minimizes potential racemization of the carboxylic acid. Stir for 15 minutes to ensure complete formation of the OAt active ester.
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Nucleophilic Addition: Add 3-amino-3-propylpyrrolidin-2-one (1.1 equiv) as a solution in DMF. Allow the reaction to warm to room temperature and stir for 12–18 hours.
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In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the OAt ester mass and the appearance of the product mass confirms conversion.
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Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).
Mechanistic pathway of HATU-mediated amide coupling with the sterically hindered amine.
Protocol 2: Reductive Amination for Secondary Amine Generation
Objective: To alkylate the primary amine while preventing over-alkylation, a common issue with unhindered amines.
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Imine Formation: Combine 3-amino-3-propylpyrrolidin-2-one (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).
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Water Scavenging: Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 equiv). Causality: The steric hindrance of the α-quaternary center makes spontaneous imine formation thermodynamically unfavorable. Ti(O-iPr)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine. Stir at room temperature for 12 hours.
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Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions. Stir for an additional 4 hours at room temperature.
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Validation & Workup: Quench the reaction carefully with 1M aqueous NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite, washing with dichloromethane (DCM). Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.
Conclusion
The integration of [5] like 3-amino-3-propylpyrrolidin-2-one into screening libraries provides a direct route to navigating complex, three-dimensional chemical space. By understanding the causality behind its steric constraints and leveraging optimized coupling protocols, medicinal chemists can effectively utilize this scaffold to design highly selective, proteolytically stable therapeutics.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as the Clinical Success of Molecules Increases. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
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PubChemLite / NextSDS Chemical Substance Information. (2026). 3-amino-3-propylpyrrolidin-2-one (C7H14N2O).[Link]
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Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358.[Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
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Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).[Link]
